molecular formula C7H11NO B2798610 2-Oxa-5-azaspiro[3.5]non-7-ene CAS No. 2302050-70-8

2-Oxa-5-azaspiro[3.5]non-7-ene

Cat. No.: B2798610
CAS No.: 2302050-70-8
M. Wt: 125.171
InChI Key: PFDGQCAMLHLTJV-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[35]non-7-ene is a spirocyclic compound characterized by a unique structure that includes both an oxygen and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azaspiro[3.5]non-7-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often require the presence of a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-5-azaspiro[3.5]non-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-Oxa-5-azaspiro[3.5]non-7-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Oxa-5-azaspiro[3.5]non-7-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.5]nonane
  • 2-Oxa-7-azaspiro[3.5]nonane

Comparison: 2-Oxa-5-azaspiro[3.5]non-7-ene is unique due to its specific ring structure and the position of the nitrogen and oxygen atoms. This configuration can result in different reactivity and binding properties compared to similar compounds. For instance, 2-Oxa-6-azaspiro[3.5]nonane and 2-Oxa-7-azaspiro[3.5]nonane have variations in their ring sizes and atom positions, leading to distinct chemical behaviors and applications.

Properties

IUPAC Name

2-oxa-5-azaspiro[3.5]non-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-4-8-7(3-1)5-9-6-7/h1-2,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGQCAMLHLTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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